(R)-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one
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Overview
Description
®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one is a complex organic compound with a unique structure that includes a trifluoromethyl group and a pyrazino-isoindole core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one is investigated for its potential to treat various diseases. Its unique structure and properties may offer advantages over existing treatments .
Industry
In the industrial sector, this compound can be used in the development of new materials and products. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of ®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with immunomodulatory and anti-angiogenic properties.
Thalidomide: Known for its immunomodulatory effects and historical significance.
Tecovirimat: An antiviral compound with a similar core structure.
Uniqueness
®-9-ethyl-1,3,4,10b-tetrahydro-7-trifluoromethylpyrazino-[2,1-a]isoindol-6(2H)-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications .
Properties
CAS No. |
850033-84-0 |
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Molecular Formula |
C14H15F3N2O |
Molecular Weight |
284.28 g/mol |
IUPAC Name |
(10bR)-9-ethyl-7-(trifluoromethyl)-2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one |
InChI |
InChI=1S/C14H15F3N2O/c1-2-8-5-9-11-7-18-3-4-19(11)13(20)12(9)10(6-8)14(15,16)17/h5-6,11,18H,2-4,7H2,1H3/t11-/m0/s1 |
InChI Key |
AZBGLEQDAYJKBP-NSHDSACASA-N |
Isomeric SMILES |
CCC1=CC2=C(C(=C1)C(F)(F)F)C(=O)N3[C@H]2CNCC3 |
Canonical SMILES |
CCC1=CC2=C(C(=C1)C(F)(F)F)C(=O)N3C2CNCC3 |
Origin of Product |
United States |
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